Lenalidomide-5'-CO-PEG1-C2-azide is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug. This compound is classified as a cereblon ligand with a polyethylene glycol (PEG) linker and an azide functional group, making it suitable for various biochemical applications, particularly in the field of targeted protein degradation. The compound's unique structure allows it to facilitate the recruitment of specific proteins to E3 ubiquitin ligases, enhancing its utility in drug development and therapeutic applications.
Lenalidomide-5'-CO-PEG1-C2-azide is synthesized from lenalidomide, which has been extensively studied for its efficacy in treating multiple myeloma and other hematological malignancies. The compound can be sourced from chemical suppliers specializing in research chemicals and custom synthesis.
This compound falls under the category of E3 ligase ligands and linker conjugates, specifically designed for use in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutic modalities that harness the ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.
The synthesis of Lenalidomide-5'-CO-PEG1-C2-azide involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of Lenalidomide-5'-CO-PEG1-C2-azide.
Lenalidomide-5'-CO-PEG1-C2-azide comprises several distinct structural components:
The molecular formula for Lenalidomide-5'-CO-PEG1-C2-azide is , with a molecular weight of approximately 386.36 g/mol .
Lenalidomide-5'-CO-PEG1-C2-azide can participate in various chemical reactions:
The reactions typically require specific catalysts or conditions to promote efficiency and selectivity. For example, copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry applications involving this compound.
Lenalidomide-5'-CO-PEG1-C2-azide functions primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:
Research indicates that lenalidomide-induced degradation of IKZF1 and IKZF3 is crucial in mediating its therapeutic effects against multiple myeloma .
The physical properties of Lenalidomide-5'-CO-PEG1-C2-azide include:
Key chemical properties include:
Lenalidomide-5'-CO-PEG1-C2-azide has significant applications in scientific research and drug development:
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0